5-Bromo-4-chloropyrimidin-2-amine

Description

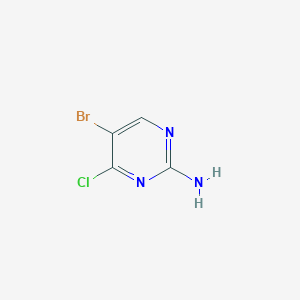

5-Bromo-4-chloropyrimidin-2-amine (CAS: 1044767-99-8) is a halogenated pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.45 g/mol . Its structure features a pyrimidine ring substituted with bromine at position 5, chlorine at position 4, and an amine group at position 2 (Figure 1).

Properties

IUPAC Name |

5-bromo-4-chloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIZVRENCRAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647975 | |

| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044767-99-8 | |

| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Pyrimidine Derivatives

One common method for synthesizing this compound involves the bromination of 2-amino-4-chloropyrimidine. The process can be summarized as follows:

- Starting Material : 2-amino-4-chloropyrimidine

- Reagent : Bromine or N-bromosuccinimide (NBS)

- Solvent : Acetonitrile or dichloromethane

- Conditions : Controlled temperatures to optimize yield

The reaction typically yields the desired product with a high degree of selectivity for the 5-position bromination due to steric factors associated with the pyrimidine ring structure.

Reduction of Nitro Compounds

Another effective method involves the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid:

- Starting Material : 5-bromo-2-chloro-4-nitropyrimidine

- Reagent : Stannous chloride dihydrate

- Conditions : Stirring at approximately 273 K for six hours

- Workup : Neutralization with sodium hydroxide, extraction with ethyl acetate, and recrystallization from acetonitrile.

This method has reported yields of around 90%, with purification yielding a product purity of over 97%.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing byproducts and environmental impact. Key parameters include:

Temperature Control : Maintaining appropriate temperatures to prevent side reactions.

Solvent Selection : Using solvents like acetonitrile for recrystallization enhances yield due to favorable solubility characteristics.

Purification Techniques

After synthesis, purification is essential to isolate the target compound effectively. Common techniques include:

Recrystallization

Recrystallization from acetonitrile is preferred due to its ability to achieve high purity levels (≥97%). This technique exploits the differential solubility of the product and impurities.

Chromatography

Column chromatography is often employed post-extraction to further purify the compound, ensuring that residual impurities are removed effectively.

Analytical Techniques for Characterization

To confirm the identity and purity of synthesized this compound, various analytical methods are utilized:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Verifies substituent positions on the pyrimidine ring |

| High Performance Liquid Chromatography (HPLC) | Assesses purity levels (≥97%) |

| Single-Crystal X-ray Diffraction | Validates molecular geometry and hydrogen-bonding motifs |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-coupling reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Cross-coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and ligands (e.g., triphenylphosphine) in solvents like tetrahydrofuran or dimethyl sulfoxide.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

- Substituted pyrimidines with various functional groups depending on the nucleophile used.

- Coupled products with aryl or alkyl groups from cross-coupling reactions.

- Oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloropyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor, particularly in the development of cancer therapeutics. It is a key intermediate in the synthesis of drugs targeting cell proliferation pathways .

Industry: The compound is utilized in the production of advanced materials and specialty chemicals. Its derivatives are used in the formulation of dyes, pigments, and other industrial products .

Mechanism of Action

The biological activity of 5-Bromo-4-chloropyrimidin-2-amine is primarily attributed to its ability to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound interferes with the phosphorylation process, thereby regulating cell cycle progression and inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 1044767-99-8

- Molecular Formula : C₄H₃BrClN₃

- Melting Point : 460–461 K (reported for analogous structures)

- Synthetic Utility : Used in nucleophilic substitution reactions (e.g., coupling with pyridone boronic esters) to generate bioactive molecules .

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-4-chloropyrimidin-2-amine | 1044767-99-8 | C₄H₃BrClN₃ | 208.45 | 5-Br, 4-Cl, 2-NH₂ |

| 5-Bromo-2-chloropyrimidin-4-amine | 205672-25-9 | C₄H₃BrClN₃ | 208.44 | 5-Br, 2-Cl, 4-NH₂ |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | C₉H₁₁BrClN₃ | 276.56 | 5-Br, 2-Cl, 4-NH-Cyclopentyl |

| 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | 63931-22-6 | C₅H₅BrClN₃S | 254.54 | 5-Br, 6-Cl, 2-SCH₃, 4-NH₂ |

| 4,6-Dichloro-5-methoxypyrimidine | - | C₅H₄Cl₂N₂O | 193.00 | 4,6-Cl, 5-OCH₃ |

Structural and Reactivity Differences

Substituent Position and Reactivity :

- This compound vs. 5-Bromo-2-chloropyrimidin-4-amine : The positional isomerism (Br/Cl/NH₂ arrangement) alters reactivity. The former undergoes nucleophilic substitution at the 4-Cl position (activated by electron-withdrawing Br and NH₂ groups), while the latter reacts preferentially at 2-Cl .

- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine : The cyclopentyl group enhances lipophilicity, improving membrane permeability in drug candidates .

Functional Group Effects :

- Methylthio vs. Chlorine : The methylthio group in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine increases steric bulk and reduces electrophilicity compared to chlorine, slowing substitution reactions .

- Methoxy vs. Halogens : 4,6-Dichloro-5-methoxypyrimidine exhibits weaker hydrogen-bonding capacity due to the methoxy group, contrasting with the halogenated amines’ strong intermolecular interactions .

Physical and Crystallographic Properties

- Hydrogen Bonding : this compound forms 2D supramolecular networks via N–H···N interactions, similar to its positional isomer (5-Bromo-2-chloropyrimidin-4-amine) .

- Planarity : The pyrimidine ring in both isomers is nearly planar (RMS deviation <0.1 Å), but steric effects from substituents like cyclopentyl groups reduce crystallinity .

Biological Activity

5-Bromo-4-chloropyrimidin-2-amine is a significant compound in medicinal chemistry, particularly noted for its biological activities, including its role as an intermediate in the synthesis of various pharmaceuticals. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring. Its synthesis typically involves nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to a range of derivatives with potential biological activities .

Target Pathways : The compound primarily targets cell proliferation pathways through the inhibition of cyclin-dependent kinase 4 (cdk4), a crucial regulator of the cell cycle. By inhibiting cdk4, this compound effectively reduces cell proliferation, making it a candidate for cancer therapeutics .

Biochemical Pathways : The compound influences several biochemical pathways, notably those involved in cell cycle progression. It modulates signaling pathways that affect gene expression and cellular metabolism, which are critical for maintaining normal cellular functions .

Pharmacokinetics

This compound exhibits limited solubility in water but is soluble in organic solvents. This property affects its absorption and distribution within biological systems. It is recommended to store the compound under inert gases at low temperatures (2–8 °C) to maintain stability .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition Studies

In laboratory settings, the compound has been tested for its effects on cancer cell lines. At lower doses, it effectively inhibits cdk4 activity without causing significant toxicity to normal cells. This selective inhibition suggests a therapeutic window for potential cancer treatments .

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on different cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

- Animal Models : In vivo experiments using animal models showed that administration of this compound led to reduced tumor growth rates compared to control groups. Histological analyses revealed decreased mitotic figures in treated tissues, confirming its role as a cdk4 inhibitor .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-5-bromo-2-chloropyrimidine | Similar pyrimidine structure with amino substitution | Antibacterial properties |

| 2-Amino-4-chloropyrimidine | Lacks bromine; different reactivity | Lower kinase inhibition |

| 5-Bromo-2,4-dichloropyrimidine | Two chlorine substituents; altered reactivity | Enhanced antifungal activity |

The unique positioning of bromine and chlorine in this compound influences its reactivity and biological activity compared to these related compounds .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-chloropyrimidin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. After 6 hours of vigorous stirring, the mixture is neutralized with NaOH, extracted with ethyl acetate, and purified by recrystallization from acetonitrile (yield: 90%). Key parameters include temperature control to prevent side reactions and solvent selection for efficient crystallization .

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization from acetonitrile is the preferred method, as it achieves high purity (97%) by exploiting differential solubility of the product and impurities. Post-extraction drying with anhydrous Na₂SO₄ ensures residual water removal, critical for minimizing hydrolysis of halogen substituents .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

Q. What is the role of this compound as a synthetic intermediate?

It serves as a precursor for functionalized pyrimidines, enabling nucleophilic substitution at the 4-chloro or 5-bromo positions. Applications include Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups or amination reactions to generate bioactive analogs .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic properties of this compound?

The crystal structure exhibits N–H⋯N hydrogen bonds, forming inversion dimers and 2D supramolecular networks in the bc plane. These interactions stabilize the lattice, with bond distances of ~2.9 Å. Modifying substituents (e.g., replacing Br with methyl groups) disrupts packing, altering melting points and solubility .

Q. What strategies mitigate solubility challenges during large-scale synthesis?

Acetonitrile is optimal for recrystallization due to moderate polarity, but mixed solvents (e.g., acetonitrile/water) can enhance yield. Computational solubility modeling (e.g., COSMO-RS) predicts solvent compatibility, while sonication-assisted crystallization reduces particle size for improved dissolution .

Q. How do halogen substituents affect reactivity in cross-coupling reactions?

The 5-bromo group is more reactive than 4-chloro in Buchwald-Hartwig aminations due to lower bond dissociation energy (Br: ~70 kcal/mol vs. Cl: ~81 kcal/mol). Palladium catalysts (e.g., Pd(dba)₂/XPhos) selectively activate the C–Br bond, enabling sequential functionalization .

Q. What intermolecular forces govern the stability of derivatives in solution?

Planarity of the pyrimidine ring minimizes steric hindrance, favoring π-π stacking in aromatic solvents. Substituents like methyl groups increase torsional strain, reducing stability. DFT calculations (e.g., B3LYP/6-31G*) model these effects .

Q. How can hazardous byproducts (e.g., SnCl₄) be managed during synthesis?

Stannous chloride byproducts are neutralized with NaOH to form Sn(OH)₄ precipitates, which are filtered before extraction. Alternative reductants (e.g., Fe/HCl) reduce toxicity but may lower yield. Waste streams require treatment with chelating agents (e.g., EDTA) to sequester heavy metals .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.